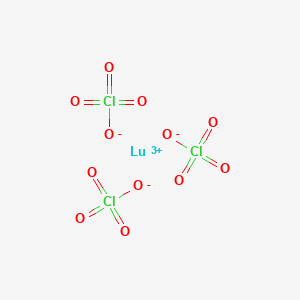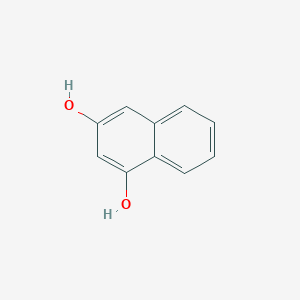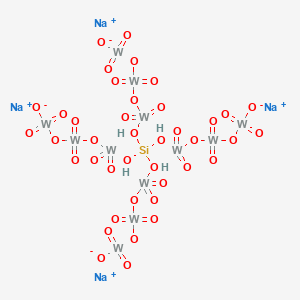
Sodium silicotungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium silicotungstate is a chemical compound that belongs to the class of heteropoly acids. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound is often used as a catalyst and in negative staining techniques for electron microscopy due to its ability to provide high contrast and fine grain size .
Applications De Recherche Scientifique
Sodium silicotungstate has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
Sodium-ion batteries could squeeze their way into some corners of the battery market as soon as the end of this year, and they could be huge in cutting costs for EVs . A structurally-new, carbon-free hexadecanuclear Ni-containing silicotungstate, [Ni 16 (H 2 O) 15 (OH) 9 (PO 4) 4 (SiW 9 O 34) 3] 19-, has been synthesized and works as a noble-metal-free catalyst for visible-light-driven catalytic generation of hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium silicotungstate can be synthesized by reacting sodium tungstate, silicon dioxide, and hydrochloric acid. The reaction typically involves dissolving sodium tungstate and silicon dioxide in water, followed by the addition of hydrochloric acid to precipitate the this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting product is filtered, washed, and dried to obtain the final compound. The process is optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium silicotungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions .
Common Reagents and Conditions:
Oxidation Reactions: this compound acts as a catalyst in the oxidation of terpene alcohols using hydrogen peroxide as the oxidant.
Reduction Reactions: The compound can also participate in reduction reactions, although these are less common compared to oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific substrates used. For example, in the oxidation of terpene alcohols, the products can include epoxides, aldehydes, or ketones .
Mécanisme D'action
The mechanism by which sodium silicotungstate exerts its effects is primarily through its catalytic activity. The compound’s structure allows it to facilitate various chemical reactions by providing active sites for the reactants. In oxidation reactions, for example, this compound can activate hydrogen peroxide, enabling the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Silicotungstic Acid: Similar to sodium silicotungstate, silicotungstic acid is also a heteropoly acid with catalytic properties.
Phosphotungstic Acid: Another heteropoly acid, phosphotungstic acid, is used in similar applications but has different structural and catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a heterogeneous catalyst, which allows for easier separation and recycling of the catalyst compared to homogeneous catalysts like silicotungstic acid. Additionally, its fine grain size and high contrast make it particularly valuable in electron microscopy .
Propriétés
IUPAC Name |
tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXKZJSLAFLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na4O40SiW12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2970.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

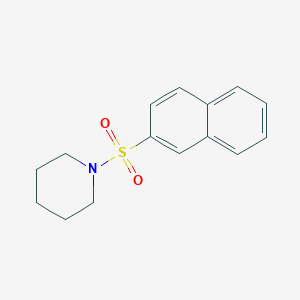
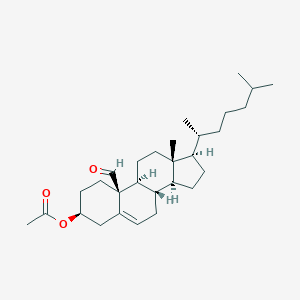

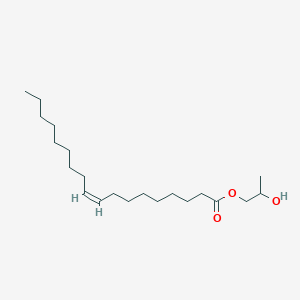
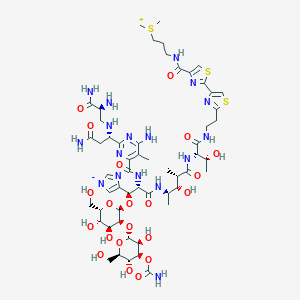
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
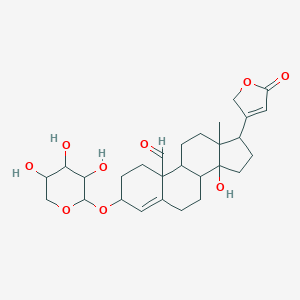
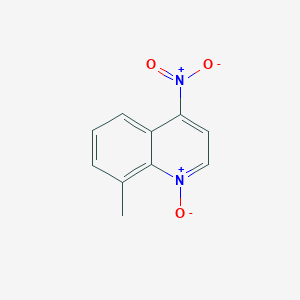

![15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene](/img/structure/B86627.png)

